

Application of Quaternary Ammonium Salts in C-H Bond Activation: Protocols and Methodologies

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Compound of Interest

Compound Name: *Tributylammonium chloride*

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Introduction

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, enabling the construction of complex molecules from simple precursors. While the user's query specified "**Tributylammonium chloride**," a comprehensive review of the scientific literature indicates that the principal applications in this field involve quaternary ammonium salts, most notably Tetrabutylammonium chloride (TBAC) and its congeners. These salts play diverse and crucial roles in C-H activation, acting as phase-transfer catalysts, in-situ olefin generators, and directing groups. This document provides detailed application notes and protocols for three distinct methodologies that leverage the unique properties of quaternary ammonium salts in C-H activation reactions.

Application Note 1: Rhodium-Catalyzed C(sp³)-H Alkylation of Benzylic Amines Using Quaternary Ammonium Salts as Olefin Precursors

This method provides an operationally simple and safer alternative to using gaseous or volatile liquid olefins in C-H alkylation reactions. Quaternary ammonium salts serve as solid, stable precursors that generate the reactive olefin in situ through a Hofmann elimination pathway.^[1]
^[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Alkylation of N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine with Tetraethylammonium Iodide

Entry	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	[Rh(cod)Cl] ₂ (2.5)	K ₂ CO ₃ (2.0)	Toluene	120	24	75
2	[Rh(cod)Cl] ₂ (2.5)	Cs ₂ CO ₃ (2.0)	Toluene	120	24	68
3	[Rh(cod)Cl] ₂ (2.5)	Na ₂ CO ₃ (2.0)	Toluene	120	24	55
4	[Rh(coe) ₂ C I] ₂ (2.5)	K ₂ CO ₃ (2.0)	Toluene	120	24	82
5	[Rh(coe) ₂ C I] ₂ (2.5)	K ₂ CO ₃ (2.0)	Dioxane	120	24	65
6	[Rh(coe) ₂ C I] ₂ (2.5)	K ₂ CO ₃ (2.0)	Toluene	100	24	45

Data sourced from Organic Letters 2017, 19 (16), 4287–4290.

Table 2: Substrate Scope for the Rh(I)-Catalyzed Alkylation with Various Quaternary Ammonium Salts

Substrate (Benzylic Amine)	Quaternary Ammonium Salt	Product	Yield (%)
N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine	Tetraethylammonium Iodide	N-(2-methylbutyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine	82
N-(4-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine	Tetraethylammonium Iodide	N-(4-methoxybenzyl)-N-(2-methylbutyl)-2-(pyridin-2-yl)ethan-1-amine	78
N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine	Tetrapropylammonium Bromide	N-(2-methylpentyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine	75
N-benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine	Tetrabutylammonium Bromide	N-(2-methylhexyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine	71

Data sourced from Organic Letters 2017, 19 (16), 4287–4290.

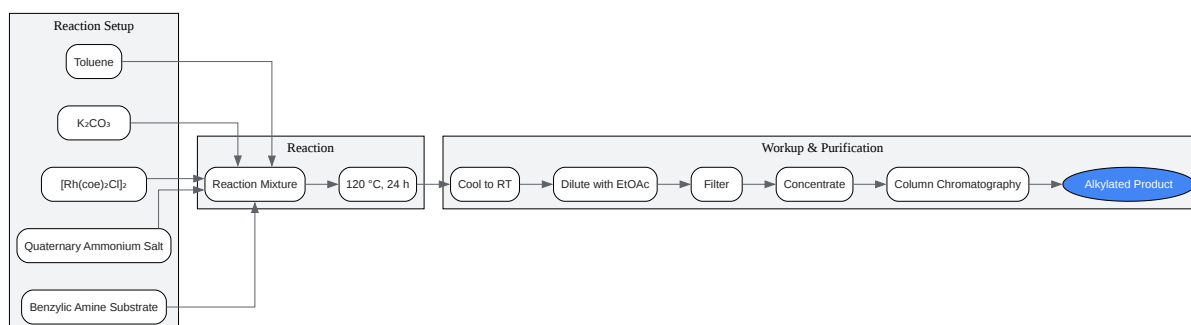
Experimental Protocol

General Procedure for the Rh(I)-Catalyzed Alkylation of Benzylic Amines:

- To an oven-dried screw-capped vial, add the benzylic amine substrate (0.2 mmol, 1.0 equiv), the quaternary ammonium salt (0.4 mmol, 2.0 equiv), $[\text{Rh}(\text{coe})_2\text{Cl}]_2$ (0.005 mmol, 2.5 mol%), and K_2CO_3 (0.4 mmol, 2.0 equiv).
- Evacuate and backfill the vial with argon three times.
- Add anhydrous toluene (1.0 mL) via syringe.
- Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 24 hours.
- Cool the reaction to room temperature and dilute with ethyl acetate.

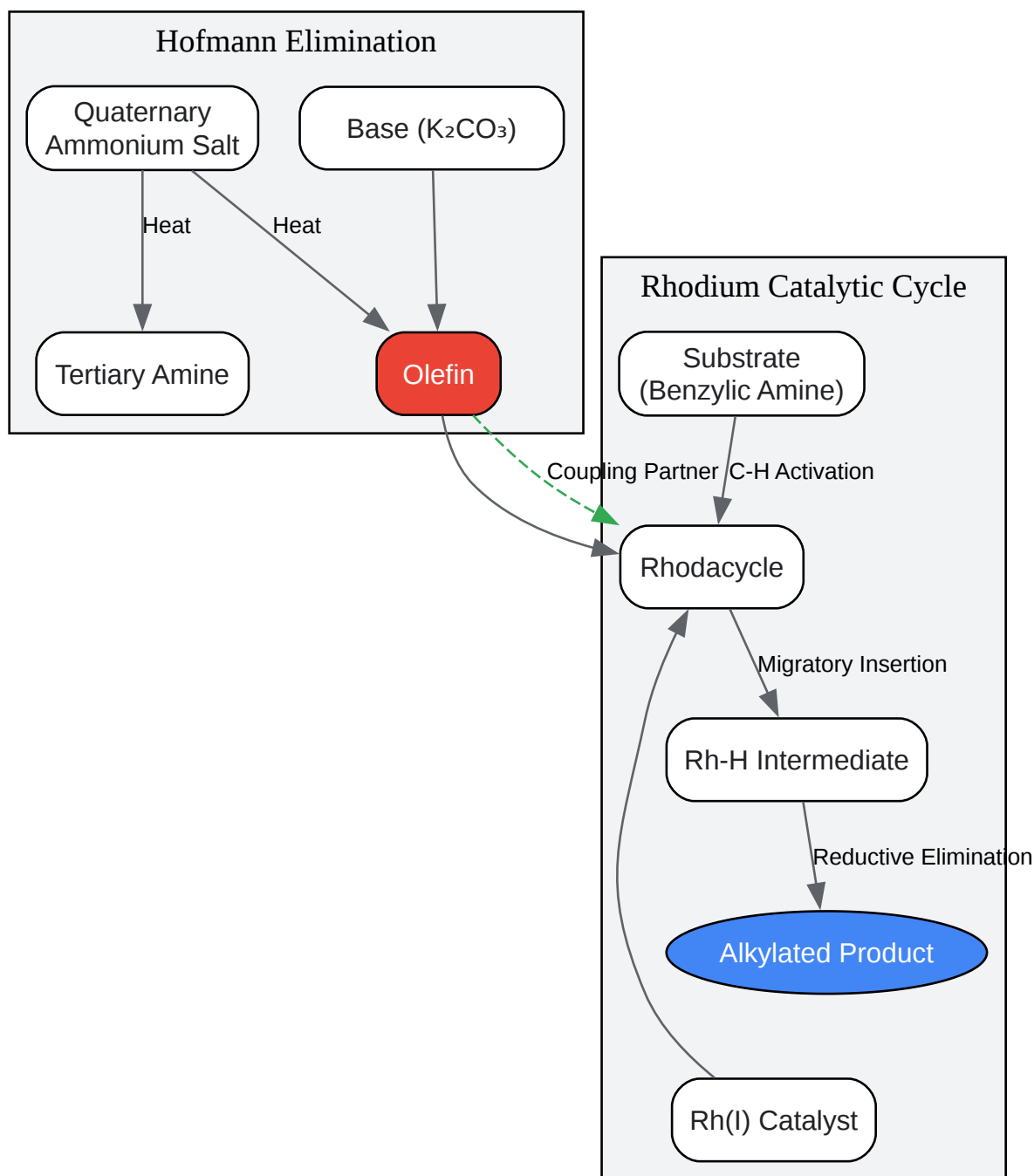
- Filter the mixture through a pad of celite, washing with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Mandatory Visualization



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Caption: Experimental workflow for Rh(I)-catalyzed C-H alkylation.



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Caption: Proposed reaction mechanism.

Application Note 2: Rhodium(III)-Catalyzed C-H Activation/Annulation of Phenacyl Ammonium Salts

In this methodology, the α -ammonium group on an acetophenone derivative serves as an internal oxidizing directing group, facilitating a redox-neutral C-H activation and annulation with coupling partners like diazo esters or unactivated alkenes.[3][4][5]

Data Presentation

Table 3: Rh(III)-Catalyzed Annulation of Phenacyl Ammonium Salts with Diazo Esters

Phenacyl Ammonium Salt	Diazo Ester	Additive	Product	Yield (%)
2-oxo-2-phenylethyl)triethylammonium bromide	Ethyl 2-diazo-2-phenylacetate	AgOAc (0.2 equiv)	2-ethoxycarbonyl-2,3-diphenyl-2,3-dihydro-1H-inden-1-one	85
(2-(4-methoxyphenyl)-2-oxoethyl)triethylammonium bromide	Ethyl 2-diazo-2-phenylacetate	AgOAc (0.2 equiv)	2-ethoxycarbonyl-5-methoxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one	82
(2-(4-chlorophenyl)-2-oxoethyl)triethylammonium bromide	Ethyl 2-diazo-2-phenylacetate	AgOAc (0.2 equiv)	5-chloro-2-ethoxycarbonyl-2,3-diphenyl-2,3-dihydro-1H-inden-1-one	76
(2-oxo-2-phenylethyl)triethylammonium bromide	Diethyl diazomalonate	AgOAc (0.2 equiv)	Diethyl 1-oxo-3-phenyl-1,2-dihydro-2H-indene-2,2-dicarboxylate	91

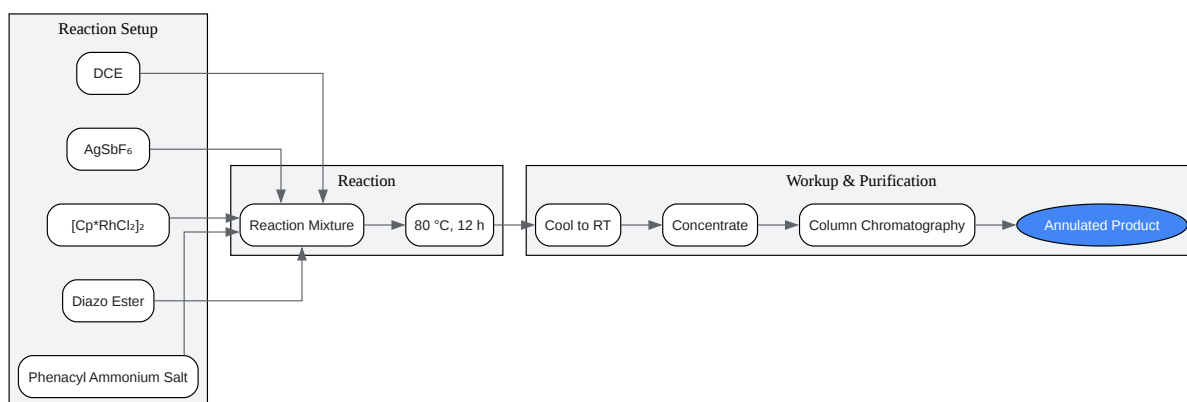
Data sourced from J. Am. Chem. Soc. 2015, 137, 5, 1902–1911.

Experimental Protocol

General Procedure for the Rh(III)-Catalyzed Annulation with Diazo Esters:

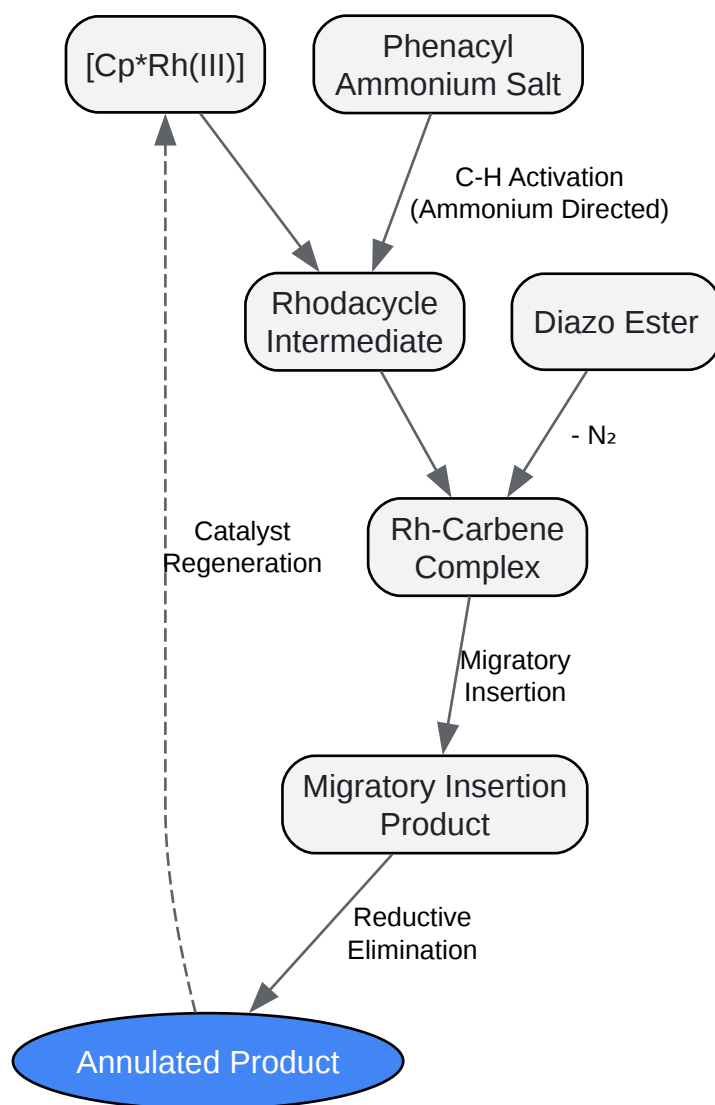
- To a screw-capped tube, add the phenacyl ammonium salt (0.2 mmol, 1.0 equiv), $[\text{Cp}^*\text{RhCl}_2]_2$ (0.005 mmol, 2.5 mol%), and AgSbF_6 (0.02 mmol, 10 mol%).
- Evacuate and backfill the tube with argon.
- Add the diazo ester (0.3 mmol, 1.5 equiv) and dichloroethane (DCE) (1.0 mL).
- Stir the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the annulated product.

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Caption: Experimental workflow for Rh(III)-catalyzed annulation.



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Caption: Simplified catalytic cycle for Rh(III)-catalyzed annulation.

Application Note 3: Ion Pair-Directed meta-Selective C-H Borylation of Aromatic Quaternary Ammonium Salts

This strategy utilizes the non-covalent ion-pairing interaction between a cationic quaternary ammonium group on the aromatic substrate and an anionic ligand on an iridium catalyst to achieve regioselective C-H borylation at the meta position.[6]

Data Presentation

Table 4: meta-Selective C-H Borylation of Aromatic Quaternary Ammonium Salts

Substrate	Ligand	Product	Yield (%)	meta:para ratio
N,N,N-trimethyl-2-phenylethan-1-aminium triflate	3,4,7,8-tetramethyl-1,10-phenanthroline	meta-borylated product	85	>20:1
2-(4-chlorophenyl)-N,N,N-trimethylethan-1-aminium triflate	3,4,7,8-tetramethyl-1,10-phenanthroline	meta-borylated product	78	>20:1
N,N,N-trimethyl-3-phenylpropan-1-aminium triflate	3,4,7,8-tetramethyl-1,10-phenanthroline	meta-borylated product	81	15:1
2-(3,5-dimethylphenyl)-N,N,N-trimethylethan-1-aminium triflate	3,4,7,8-tetramethyl-1,10-phenanthroline	meta-borylated product	92	>20:1

Data sourced from J. Am. Chem. Soc. 2016, 138, 38, 12344–12347.

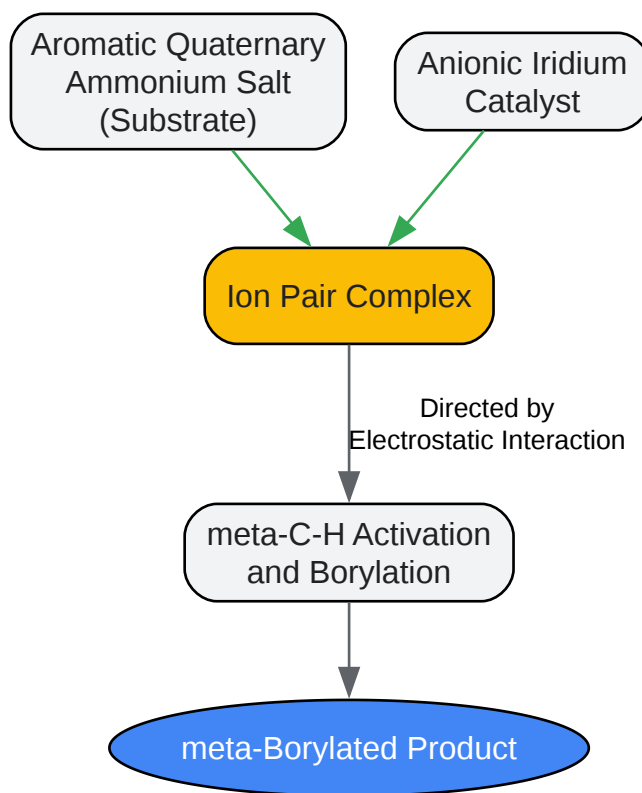
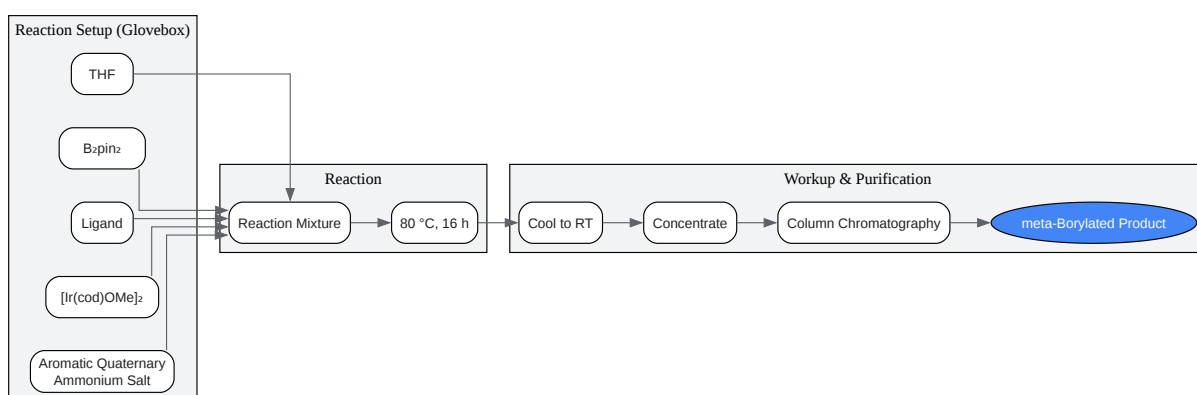
Experimental Protocol

General Procedure for meta-Selective C-H Borylation:

- In a nitrogen-filled glovebox, add the aromatic quaternary ammonium salt (0.1 mmol, 1.0 equiv), [Ir(cod)OMe]₂ (0.0015 mmol, 1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.003 mmol, 3.0 mol%) to a vial.
- Add bis(pinacolato)diboron (B₂pin₂) (0.12 mmol, 1.2 equiv).

- Add anhydrous tetrahydrofuran (THF) (0.5 mL).
- Seal the vial and stir the mixture at 80 °C for 16 hours.
- After cooling, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the meta-borylated product.

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